2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

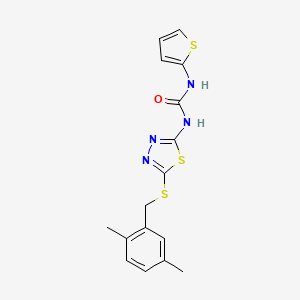

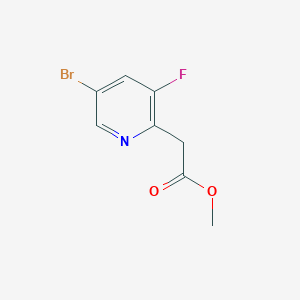

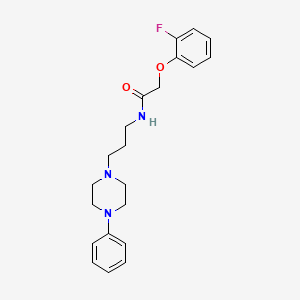

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13BrN2OS and a molecular weight of 361.26. It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring attached to a benzamide group via a bromine atom. Thiazoles, which include benzothiazoles, are five-membered heterocyclic compounds containing sulfur and nitrogen .Applications De Recherche Scientifique

Synthesis and Characterization

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide and related derivatives are synthesized and characterized for their molecular structure and properties. These compounds are known for their intermolecular interactions, including hydrogen bonding and π-interactions, which are essential for their stability and reactivity. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and density functional theory (DFT) calculations provide insights into their solid-state structures and energetic frameworks. These analyses reveal that the stabilization of these molecules is primarily through electrostatic energy contributions and π-interactions (Saeed et al., 2020).

Catalytic Applications

The compounds exhibit potential in catalysis, where their structure aids in the intramolecular cyclization processes. Their role as ligands in copper-catalyzed reactions demonstrates their utility in synthesizing a variety of N-benzothiazol-2-yl-amides under mild conditions. This catalytic efficiency opens avenues for creating compounds with high yields and significant potential in various chemical synthesis applications (Wang et al., 2008).

Pharmacological Potential

While the primary request excludes drug use, dosage, and side effects, it is worth noting that related structures have been investigated for pharmacological activities. Research into N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides shows myorelaxant activity and selective action towards uterine smooth muscle without affecting insulin secretion or vascular myogenic activity (Khelili et al., 2012). This highlights the therapeutic potential of structurally related benzothiazole derivatives in biomedical research.

Material Science and Corrosion Inhibition

Benzothiazole derivatives have been explored as corrosion inhibitors, showing excellent potential in protecting materials. Their ability to adsorb onto surfaces and provide stability against corrosion makes them valuable in the field of materials science. Studies employing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization methods confirm their high inhibition efficiency, which is attributed to the combination of physical and chemical adsorption mechanisms (Hu et al., 2016).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic effects .

Action Environment

The behavior of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .

Propriétés

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-9-7-8-13-14(10(9)2)18-16(21-13)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDBZPJQNQDRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)

![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)

![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)